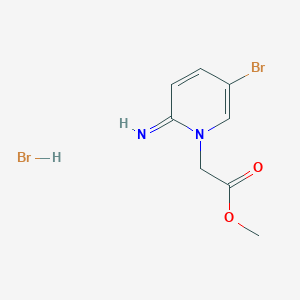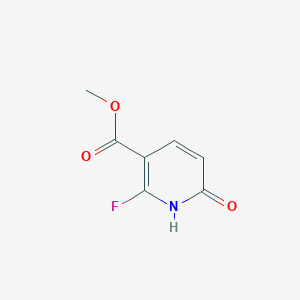![molecular formula C10H12N4O B13029161 2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine is a heterocyclic compound that combines the structural features of pyrazole, pyrimidine, and morpholine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction can be carried out under microwave irradiation to enhance the efficiency and yield of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production efficiency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole-pyrimidine core but differs in its substitution pattern and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features an additional triazole ring, which imparts different chemical and biological properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound contains nitro groups and amino groups, making it distinct in terms of reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole, pyrimidine, and morpholine moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-pyrazolo[1,5-a]pyrimidin-7-ylmorpholine |
InChI |
InChI=1S/C10H12N4O/c1-3-12-10-2-4-13-14(10)8(1)9-7-11-5-6-15-9/h1-4,9,11H,5-7H2 |
Clé InChI |
QULYZTOMKDUXNC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=CC=NC3=CC=NN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
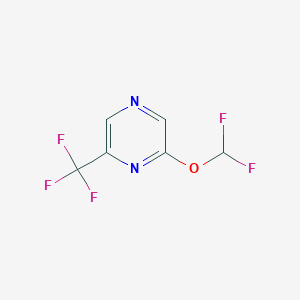


![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
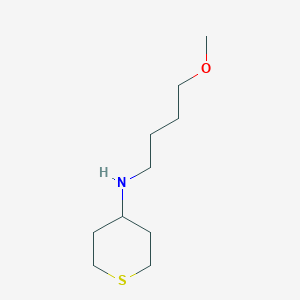
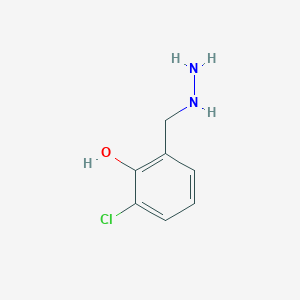
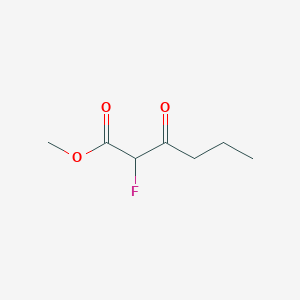
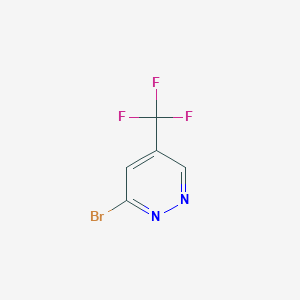
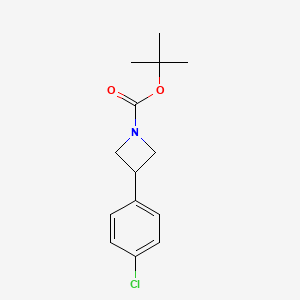
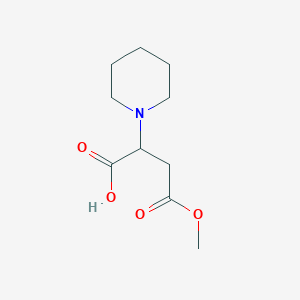
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
